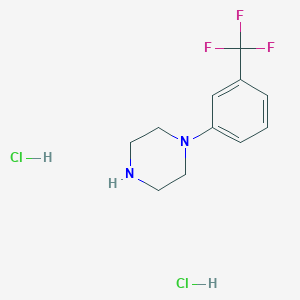

1-(m-Trifluoromethylphenyl) piperazine (hydrochloride)

概要

説明

1-(m-Trifluoromethylphenyl) piperazine (hydrochloride) is a chemical compound belonging to the phenylpiperazine class. It is known for its role as a serotonin receptor agonist, which makes it significant in studies related to neurotransmitter interactions and their effects on brain function. This compound is often used in combination with other substances for various applications, including forensic and scientific research .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(m-Trifluoromethylphenyl) piperazine (hydrochloride) typically involves the reaction of 1-(3-trifluoromethylphenyl)piperazine with hydrochloric acid. The base form of the compound is a slightly viscous yellowish liquid, while the hydrochloride salt is a white solid . The reaction conditions usually require a controlled environment to ensure the purity and yield of the product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yield and purity, often involving multiple purification steps to remove impurities and by-products .

化学反応の分析

Types of Reactions: 1-(m-Trifluoromethylphenyl) piperazine (hydrochloride) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

科学的研究の応用

Pharmacological Applications

TFMPP is primarily known for its role as a serotonergic agonist , impacting various serotonin receptors in the central nervous system. Its pharmacological profile includes:

- Agonistic Activity : TFMPP acts as a full agonist at several serotonin receptors, including:

- Entactogenic Effects : TFMPP is often used in conjunction with other compounds like BZP (benzylpiperazine) to produce entactogenic effects similar to those of MDMA (ecstasy), enhancing serotonin release while having minimal effects on dopamine and norepinephrine systems .

Toxicological Considerations

In toxicology, TFMPP has been studied for its potential adverse effects. Research indicates that:

- Reduced Locomotor Activity : In animal studies, TFMPP has been shown to decrease locomotor activity, which may limit its appeal as a recreational drug .

- Side Effects : Users report side effects such as anxiety, headache, and nausea, which are common among piperazine derivatives. Additionally, TFMPP is associated with more severe hangover effects compared to BZP alone .

Forensic Applications

TFMPP's presence in recreational drug use has made it relevant in forensic science:

- Drug Testing : It is often included in panels for detecting new psychoactive substances due to its use in combination with other stimulants. Its identification can aid in understanding drug-related incidents and trends .

- Environmental Monitoring : As a xenobiotic compound, TFMPP can also serve as an environmental contaminant marker, helping assess pollution levels related to drug use .

Case Study 1: Serotonergic Activity Evaluation

A study evaluated the serotonergic activity of TFMPP using various receptor binding assays. The findings confirmed its role as a potent agonist at multiple serotonin receptors, supporting its use in research related to mood disorders and psychopharmacology.

Case Study 2: Recreational Use Analysis

An analysis of user reports highlighted the combination of TFMPP with BZP, emphasizing the mixed experiences reported by users. This study provided insights into the social implications of piperazine derivatives in recreational settings.

作用機序

The mechanism of action of 1-(m-Trifluoromethylphenyl) piperazine (hydrochloride) involves its role as a serotonin receptor agonist. It binds to serotonin receptors in the brain, particularly the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C receptors . This binding leads to the release of serotonin, which affects various neurotransmitter pathways and influences mood, cognition, and behavior .

類似化合物との比較

1-(3-Chlorophenyl)piperazine (mCPP): Similar in structure but has different receptor affinities and effects.

1-Benzylpiperazine (BZP): Often used in combination with 1-(m-Trifluoromethylphenyl) piperazine (hydrochloride) for its stimulant properties.

Uniqueness: 1-(m-Trifluoromethylphenyl) piperazine (hydrochloride) is unique due to its specific affinity for serotonin receptors and its ability to selectively promote the release of serotonin. This makes it particularly useful in studies related to neurotransmitter interactions and potential therapeutic applications .

生物活性

1-(m-Trifluoromethylphenyl) piperazine (hydrochloride), commonly referred to as TFMPP, is a member of the phenylpiperazine class of compounds. It has garnered attention for its interactions with serotonin receptors and its potential psychotropic effects. This article explores the biological activity of TFMPP, focusing on its receptor binding profiles, pharmacological effects, and implications for therapeutic use and abuse.

TFMPP is characterized by the presence of a trifluoromethyl group on the m-phenyl ring of the piperazine structure. Its molecular formula is C11H12F3N·HCl, and it exhibits unique properties that influence its biological activity.

Receptor Binding Affinity

TFMPP has been extensively studied for its binding affinity to various serotonin receptors. The following table summarizes its affinities:

| Receptor | Binding Affinity (K_i) |

|---|---|

| 5-HT1A | 288 nM |

| 5-HT1B | 132 nM |

| 5-HT1D | 282 nM |

| 5-HT2A | 269 nM |

| 5-HT2C | 62 nM |

| SERT | EC_50 = 121 nM |

TFMPP acts as a full agonist at most serotonin receptors except for the 5-HT2A receptor, where it functions as a weak partial agonist or antagonist . Its ability to evoke serotonin release positions it as a compound of interest in both therapeutic and recreational contexts.

Behavioral Studies

Research indicates that TFMPP influences locomotor activity in animal models. For instance, studies have shown that TFMPP can reduce spontaneous locomotion in rats, an effect that is modulated by serotonin neurotransmission. Specifically, pretreatment with serotonin antagonists mitigated this locomotor suppression, suggesting a significant role for serotonin receptors in mediating these effects .

Psychotropic Activity

TFMPP has been noted for its psychotropic properties, which resemble those of imipramine-like drugs. In behavioral assays, TFMPP has been shown to normalize social behavioral deficits induced by isolation and antagonize oxotremorine-induced hypothermia . These findings indicate potential applications in treating mood disorders or anxiety-related conditions.

Abuse Potential

TFMPP is often associated with recreational use, similar to other designer drugs. Reports indicate that doses range from 5 to 100 mg when used recreationally, with effects lasting between 6 to 8 hours . Its psychoactive properties raise concerns regarding abuse potential and necessitate further investigation into its safety profile.

Therapeutic Research

Emerging research highlights the potential for TFMPP derivatives in therapeutic applications. For example, studies have explored N,N-disubstituted piperazines that incorporate TFMPP structural elements for their efficacy against various neurological conditions . These derivatives may offer new avenues for drug development targeting specific serotonin receptor subtypes.

特性

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2.2ClH/c12-11(13,14)9-2-1-3-10(8-9)16-6-4-15-5-7-16;;/h1-3,8,15H,4-7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUKFOWDFVZILY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC(=C2)C(F)(F)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。